N-Formylglycine benzyl ester
Description
Properties
IUPAC Name |
benzyl 2-formamidoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-8-11-6-10(13)14-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDACVKTXMGNARO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst Design and Mechanism
Recent advances leverage graphene oxide-supported quaternary ammonium salts (GO-QAS) as phase-transfer catalysts. These catalysts enable esterification in aqueous media by shuttling carboxylate ions (N-formylglycine) into the organic phase, where they react with benzyl halides. The GO-QAS structure (Fig. 1) enhances stability and recyclability compared to traditional tetraalkylammonium salts.
Reaction Protocol :
Advantages Over Classical Methods
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Solvent Sustainability : Eliminates organic solvents (e.g., toluene, DCM).
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Catalyst Reusability : GO-QAS retains >90% activity after five cycles.
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Scalability : Suitable for continuous-flow reactors due to heterogeneous catalysis.
Industrial-Scale Production
Continuous-Flow Reactor Systems
Large-scale synthesis employs tubular flow reactors to optimize heat and mass transfer. In one configuration, N-formylglycine and benzyl bromide are mixed in a T-junction, followed by catalytic GO-QAS beds at 100°C. Residence times of 30 minutes afford 95% conversion, with inline distillation isolating the product.
Economic and Environmental Considerations
-
Cost Analysis : GO-QAS reduces catalyst costs by 40% compared to homogeneous PTC.
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Waste Reduction : Aqueous workups minimize halogenated solvent waste.
Comparative Analysis of Methods
| Parameter | Traditional Acyl Chloride | PTC (GO-QAS) | Industrial Flow Reactor |
|---|---|---|---|
| Yield | 92% | 97% | 95% |
| Reaction Time | 2h | 5h | 0.5h |
| Solvent | DCM | Water | Water |
| Catalyst Reuse | None | 5 cycles | Continuous |
| Environmental Impact | High (DCM waste) | Low | Low |
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: N-Formylglycine benzyl ester can undergo hydrolysis under acidic or basic conditions to yield N-formylglycine and benzyl alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield glycine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Hydrolysis: N-formylglycine and benzyl alcohol.
Reduction: Glycine derivatives.
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in peptide synthesis as a protected glycine derivative.
Biology:
- Studied for its potential role in biochemical pathways involving glycine derivatives.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of prodrugs that can release active glycine derivatives in the body.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Formylglycine benzyl ester involves its hydrolysis to release N-formylglycine and benzyl alcohol. The N-formylglycine can then participate in various biochemical pathways, potentially acting as a precursor to other bioactive molecules. The ester group provides stability and can be selectively hydrolyzed under specific conditions, making it useful in controlled release applications.
Comparison with Similar Compounds
Key Observations:
- Synthetic Yields : tert-Butyl esters exhibit higher yields (90%) compared to ethyl esters (85%), likely due to improved steric protection during formylation .
- Reactivity : Ethyl and tert-butyl esters are used in dehydration reactions with triphosgene or POCl₃ to generate isocyanides. Benzyl esters may require milder conditions due to the stability of the benzyl group .
- Applications: Ethyl and tert-butyl esters are intermediates in peptide synthesis and antibiotic studies (e.g., streptophenazines) .
Physicochemical and Functional Differences
- Solubility : Ethyl and methyl esters are more polar and water-soluble, whereas tert-butyl and benzyl esters are hydrophobic, enhancing their use in organic solvents .
- Thermal Stability : tert-Butyl esters are thermally stable, while benzyl esters may decompose under harsh conditions, releasing benzyl alcohol .
- Biological Activity: N-Formylglycine (free acid) is inactive in glycine formimino-transferase assays, but its esters serve as precursors for bioactive compounds like antimicrobial peptides .
Biological Activity
N-Formylglycine benzyl ester is a compound of significant interest in biochemistry and medicinal chemistry due to its role as a precursor in the synthesis of various biologically active molecules. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of N-Formylglycine
N-Formylglycine (fGly) is a post-translationally modified amino acid that serves as a critical residue in the active sites of type I sulfatases, enzymes involved in the hydrolysis of sulfate esters. The benzyl ester derivative enhances the solubility and bioavailability of fGly, making it a valuable compound for research and therapeutic applications.
The biological activity of this compound is primarily linked to its ability to participate in enzymatic reactions facilitated by formylglycine-generating enzymes (FGE). These enzymes catalyze the conversion of cysteine residues into fGly, which is essential for the activation of sulfatases. The catalytic mechanism involves:
- Formation of fGly : Cysteine is oxidized to form fGly through a unique enzymatic process.
- Sulfatase Activation : fGly plays a crucial role in the hydrolysis of sulfate esters by enhancing nucleophilicity at the active site.
Antimicrobial Properties
Recent studies have indicated that compounds related to N-formylglycine, including its benzyl ester form, exhibit antimicrobial activity. For instance, structure-activity relationship (SAR) analyses have shown that certain benzyl esters possess antifungal properties against pathogens such as Botrytis cinerea .
Enzyme Catalysis
This compound has been utilized in enzymatic assays to study sulfatase activity. The presence of fGly at the active site significantly increases the turnover rates of sulfatases, demonstrating its importance in biocatalysis .
Case Studies
- Synthesis and Bioactivity : A study focused on synthesizing various N-formylamino acid esters, including fGly benzyl ester, demonstrated their potential as building blocks for peptide synthesis. The resulting peptides showed enhanced biological activity due to the incorporation of fGly .
- Enzymatic Studies : Research on FGE revealed that copper ions are essential for the enzyme's activity, which facilitates the conversion of cysteine to fGly. This finding underscores the importance of metal cofactors in enhancing the biological efficacy of compounds like this compound .
- Antifungal Activity : In a comparative study, compounds containing chloro-substituted benzyl esters were shown to have improved antifungal spectra compared to other structural variants. This suggests that modifications to the benzyl group can enhance biological activity .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for N-Formylglycine benzyl ester, and what are their critical parameters?
this compound is typically synthesized via N-formylation of glycine benzyl ester. A validated method involves using formic anhydride in pyridine with dicyclohexylcarbodiimide (DCC) as a coupling agent. Key parameters include:
- Maintaining a temperature of 0°C during reagent addition to minimize side reactions.
- Using a 4:2 molar ratio of formic acid to DCC for optimal yield (87% reported).
- Purification via silica gel column chromatography to remove byproducts like 1,3-dicyclohexyl-diformylurea .
- Avoiding methods like the isobutylene procedure , which yields <20% due to incompatibility with tert-butyl ester groups .
Q. How should researchers ensure the stability of this compound during storage?
- Storage conditions : Stable at room temperature in inert, dry environments.
- Incompatible materials : Avoid exposure to strong acids/alkalis, oxidizing/reducing agents (e.g., HNO₃, NaBH₄), which may degrade the ester .
- Decomposition risks : Under extreme conditions (e.g., fire), toxic fumes may form. Use fume hoods for handling decomposed samples .
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm structure via ¹H/¹³C NMR, focusing on formyl (δ ~8.1 ppm) and benzyl ester (δ ~5.1 ppm) signals.
- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 208.1). Reference NIST spectral databases for validation .
- Chromatography : Monitor purity via reverse-phase HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can racemization be minimized during the synthesis of this compound when using optically active precursors?
- Protecting group strategy : Use tert-butyl esters instead of benzyl esters for intermediates, as they resist racemization under acidic conditions .
- Low-temperature synthesis : Perform reactions at 0–4°C to suppress base-catalyzed epimerization.
- Validation : Compare synthesized products with authentic standards via optical rotation or chiral HPLC .
Q. What experimental design considerations apply when optimizing reaction yields for this compound?
- Reagent stoichiometry : Excess formic acid (4 equiv) and DCC (2 equiv) are critical for high yields. Reducing to 2 equiv formic acid drops yields to 57% .
- Solvent selection : Use chloroform or pyridine to stabilize reactive intermediates. Avoid polar aprotic solvents (e.g., DMF), which may hydrolyze the ester.
- Side-product management : Include a silica gel wash to remove urea byproducts post-reaction .
Q. How should researchers resolve contradictions in yield data between different synthesis methods?
- Systematic parameter screening : Use Design of Experiments (DoE) to test variables (temperature, stoichiometry, solvent).
- Mechanistic analysis : Compare pathways (e.g., DCC-mediated coupling vs. isobutylene method) to identify yield-limiting steps. For example, tert-butyl ester methods are incompatible with acid catalysis, favoring DCC .
- Reproducibility checks : Replicate literature procedures with strict adherence to reported conditions (e.g., ice-bath cooling, dropwise addition) .
Q. What strategies are effective for deprotecting benzyl esters in N-Formylglycine derivatives without degrading the formyl group?
- Catalytic hydrogenation : Use Pd/C under H₂ gas (1 atm) in ethanol. Monitor reaction progress via TLC to avoid over-reduction.
- Acid-free conditions : Avoid HCl/HBr, which may hydrolyze the formyl group. Refer to Table 3 in deprotection studies for alternative catalysts (e.g., ammonium formate) .
Methodological Notes
- Data validation : Cross-reference spectral data with NIST Chemistry WebBook or peer-reviewed syntheses .
- Safety protocols : Handle decomposition products (e.g., CO, NOₓ) in certified fume hoods and use PPE for skin/eye protection .
- Ethical reporting : Disclose yield variations, side products, and racemization risks in publications to aid reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
